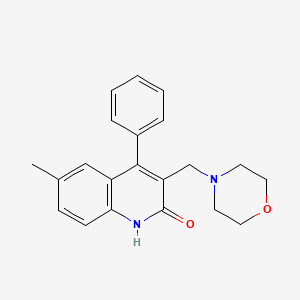
6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 6-methylquinoline with formaldehyde and morpholine under acidic conditions. The reaction is usually carried out in ethanol at the boiling point of the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are being investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-methyl-5-morpholinomethyluracil
- 6-methyl-5-piperidonomethyluracil
- 5-nitro-6-methyluracil
Uniqueness
Compared to other similar compounds, 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-methyl-3-(morpholin-4-ylmethyl)-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-7-8-19-17(13-15)20(16-5-3-2-4-6-16)18(21(24)22-19)14-23-9-11-25-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVBDTJBBIHXLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
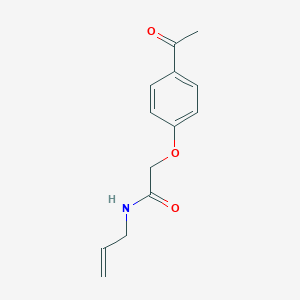
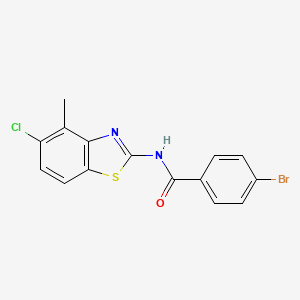
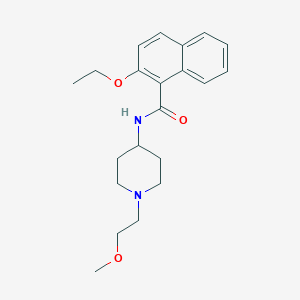
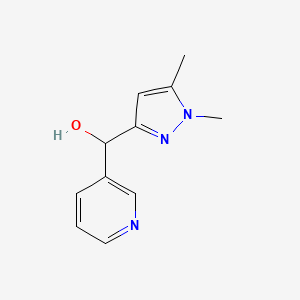
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409772.png)
![1-[(2-Methylcyclopropyl)carbonyl]piperazine](/img/structure/B2409777.png)
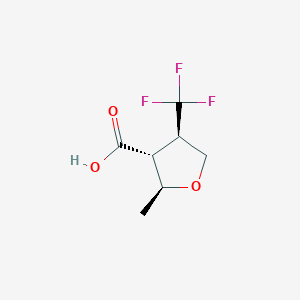
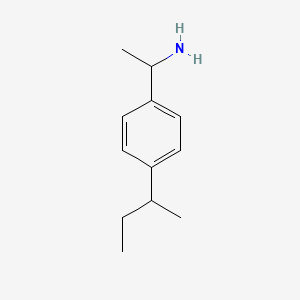
![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2409786.png)
![1,3-Dimethyl-8-[4-(3-methylbutoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2409787.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)
![2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)
